

# (S)-(+)-N-3-Benzyl nirvanol: A Technical Guide for Drug Metabolism Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-(+)-N-3-Benzyl nirvanol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**(S)-(+)-N-3-Benzyl nirvanol** is a potent and highly selective competitive inhibitor of the cytochrome P450 isoform CYP2C19.<sup>[1][2][3][4][5]</sup> Its utility as a tool compound is well-established in in vitro drug metabolism studies, where it serves as a positive control for CYP2C19 inhibition assays and aids in the determination of the metabolic pathways of new chemical entities. This guide provides a comprehensive overview of **(S)-(+)-N-3-Benzyl nirvanol**, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application in drug metabolism research.

## Introduction

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including therapeutic drugs.<sup>[6][7]</sup> Among the various CYP isoforms, CYP2C19 is responsible for the metabolism of several clinically important drugs, and its activity can be influenced by genetic polymorphisms and drug-drug interactions.<sup>[1]</sup> Therefore, the early identification of compounds that inhibit CYP2C19 is a critical step in drug discovery and development to mitigate the risk of adverse drug events. **(S)-(+)-N-3-Benzyl nirvanol** has emerged as a valuable tool for these investigations due to its high potency and selectivity for CYP2C19.<sup>[3][4][5]</sup>



Enzyme Source	Substrate	Ki (nM)	Reference
Recombinant CYP2C19	(S)-Mephenytoin 4'-hydroxylase	250	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Human Liver Microsomes	(S)-Mephenytoin 4'-hydroxylase	210 - 280	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Recombinant CYP2C19	-	250	<a href="#">[2]</a>

Table 1: Inhibition Constants (Ki) of **(S)-(+)-N-3-Benzyl nirvanol** for CYP2C19.

Enzyme Source	IC50 (μM)	Reference
Pooled Human Liver Microsomes	1.2	<a href="#">[8]</a>
Recombinant CYP2C19	0.161	<a href="#">[8]</a>

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of **(S)-(+)-N-3-Benzyl nirvanol** for CYP2C19.

## Selectivity Profile

A key advantage of **(S)-(+)-N-3-Benzyl nirvanol** is its high selectivity for CYP2C19 over other major human CYP450 isoforms. At a concentration of 1 μM, it shows minimal inhibition of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4.[\[2\]](#)[\[3\]](#)[\[5\]](#) Its IC50 for CYP2B6 is reported to be 58 μM, demonstrating significant selectivity.[\[2\]](#)

CYP Isoform	Inhibition at 1 $\mu$ M	Reference
CYP1A2	< 16%	<a href="#">[3]</a> <a href="#">[5]</a>
CYP2A6	< 16%	<a href="#">[3]</a> <a href="#">[5]</a>
CYP2C8	< 16%	<a href="#">[3]</a> <a href="#">[5]</a>
CYP2C9	< 16%	<a href="#">[3]</a> <a href="#">[5]</a>
CYP2D6	< 16%	<a href="#">[3]</a> <a href="#">[5]</a>
CYP2E1	< 16%	<a href="#">[3]</a> <a href="#">[5]</a>
CYP3A4	< 16%	<a href="#">[3]</a> <a href="#">[5]</a>

Table 3: Selectivity of **(S)-(+)-N-3-Benzyl nirvanol** against other CYP Isoforms.

## Experimental Protocol: In Vitro CYP2C19 Inhibition Assay

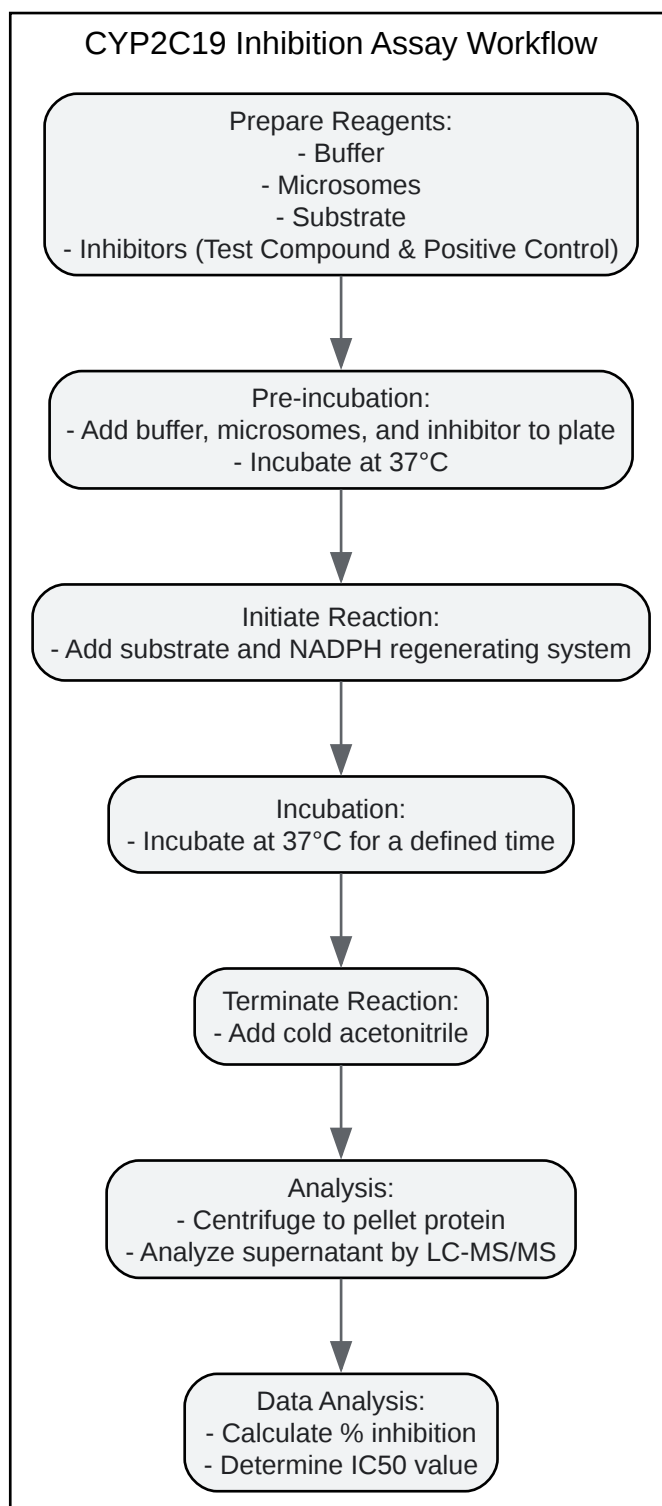
This section provides a detailed methodology for a typical in vitro CYP2C19 inhibition assay using **(S)-(+)-N-3-Benzyl nirvanol** as a positive control. The protocol is based on common practices in drug metabolism studies utilizing human liver microsomes.

### Materials and Reagents

- **(S)-(+)-N-3-Benzyl nirvanol**
- Pooled human liver microsomes (HLMs)
- CYP2C19 substrate (e.g., (S)-Mephenytoin)
- NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile or other suitable organic solvent

- 96-well microtiter plates
- Incubator capable of maintaining 37°C
- LC-MS/MS system for analysis

## Experimental Workflow



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- To cite this document: BenchChem. [(S)-(+)-N-3-Benzyl nirvanol: A Technical Guide for Drug Metabolism Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563112#s-n-3-benzyl nirvanol-as-a-tool-compound-in-drug-metabolism-studies]

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